3-(Cyclohexylmethoxy)propanoic acid
Description
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Properties
IUPAC Name |
3-(cyclohexylmethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h9H,1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZSVHMYBSEQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Cyclohexylmethoxy)propanoic acid, with the CAS number 914305-97-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H22O3
- Molecular Weight : 214.31 g/mol
- Structure : The compound features a cyclohexyl group attached via a methoxy linkage to a propanoic acid backbone.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of antiviral and anticancer properties.
Antiviral Activity
Recent studies have shown that derivatives of this compound can inhibit viral proteases. For instance, a related compound demonstrated significant inhibitory activity against the DENV-2 protease with an effective concentration (EC50) indicating promising antiviral potential. The structural variations in these compounds significantly influence their activity levels, suggesting that modifications can enhance efficacy against viruses such as SARS-CoV-2 and DENV .
Anticancer Activity
The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cells, including choriocarcinoma cells. The mechanism appears to involve oxidative stress pathways, where increased reactive oxygen species (ROS) lead to mitochondrial dysfunction and cell death .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in viral replication or cancer cell proliferation.
- Oxidative Stress Induction : It may increase ROS levels in cells, leading to apoptosis through mitochondrial pathways.
- Receptor Modulation : Potential interactions with cellular receptors that regulate growth and survival pathways.
Study 1: Antiviral Efficacy
A study evaluated the antiviral properties of various derivatives of this compound against DENV-2. The results indicated that certain modifications led to improved EC50 values compared to unmodified compounds, showcasing the importance of structural optimization in drug design .
Study 2: Cytotoxicity in Cancer Cells
In another study focusing on human choriocarcinoma (JEG-3) cells, treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis. The study highlighted the compound's ability to elevate ROS levels, disrupt mitochondrial function, and activate apoptotic pathways .
Data Table: Biological Activities of this compound
Scientific Research Applications
Chemical Properties and Structure
3-(Cyclohexylmethoxy)propanoic acid is characterized by the presence of a cyclohexylmethoxy group attached to a propanoic acid backbone. This structure contributes to its solubility and reactivity, making it suitable for various applications. Its molecular formula is , and it possesses both hydrophobic and hydrophilic characteristics, which are advantageous in formulations.
Anti-inflammatory Agents
Research indicates that derivatives of propanoic acid, including this compound, may serve as anti-inflammatory agents. Such compounds can modulate inflammatory pathways, potentially benefiting conditions like arthritis or other inflammatory disorders. Studies have shown that similar compounds exhibit significant inhibition of pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases.
Modulators of Peroxisome Proliferator-Activated Receptors (PPARs)
This compound has been investigated for its role as a PPAR modulator. PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and glucose homeostasis. Compounds that activate PPARs can be beneficial in treating metabolic disorders such as type 2 diabetes and obesity .
Agricultural Chemicals
The compound can be utilized in agricultural formulations aimed at enhancing crop resilience against pests and diseases. Its properties may help in developing effective biopesticides or fungicides, contributing to sustainable agriculture practices.
Feed Additives
In animal husbandry, this compound could be explored as an additive in livestock feed to improve gut health and nutrient absorption. Its potential antimicrobial properties may help reduce pathogen load in animal feed, promoting better growth rates and overall health in livestock.
Cosmetic and Personal Care Products
The compound's antimicrobial properties make it a candidate for inclusion in cosmetic formulations, particularly those targeting acne treatment. By inhibiting the growth of acne-causing bacteria, it could enhance the effectiveness of topical treatments while minimizing skin irritation .
Metabolic Studies
Research into metabolic disorders has highlighted the importance of short-chain fatty acids like propanoic acid in gut health and metabolic regulation. This compound could be studied for its effects on gut microbiota composition and its implications for conditions like obesity and diabetes .
Neurodevelopmental Disorders
Emerging studies suggest a link between propionic acid levels and neurological conditions such as autism spectrum disorders (ASD). Investigating the role of this compound in this context could provide insights into its effects on neurological health .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
